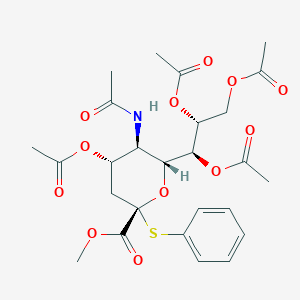

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLKOUSSDBQHEN-UQJVNAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acetylation of Hydroxyl Groups

The starting material, N-acetylneuraminic acid (Neu5Ac), undergoes per-O-acetylation to protect all hydroxyl groups. This step is typically performed using acetic anhydride (Ac₂O) in the presence of pyridine as a base catalyst. Reaction conditions include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–25°C | 20–30°C (jacketed reactor) |

| Reaction Time | 12–24 hours | 6–8 hours (continuous flow) |

| Yield | 85–90% | 92–95% |

The acetylated intermediate, PER-O-ACETYL-N-ACETYLNEURAMINIC ACID, is isolated via vacuum filtration and washed with cold ethanol to remove excess acetic anhydride.

Thiophenyl Group Incorporation

The acetylated intermediate is reacted with thiophenol (PhSH) to introduce the α-thiophenyl moiety. Dicyclohexylcarbodiimide (DCC) is employed as a coupling agent in anhydrous dichloromethane (DCM). Key considerations include:

Methylation of Carboxylic Acid

The final step involves methylating the carboxylic acid group using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone. Industrial protocols use dimethyl sulfate [(CH₃O)₂SO₂] under alkaline conditions for cost efficiency.

Industrial-Scale Production Workflows

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. A comparative analysis of batch vs. flow systems is provided below:

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Throughput | 5–10 kg/day | 50–100 kg/day |

| Purity | 90–92% | 94–96% |

| Solvent Consumption | 15 L/kg product | 8 L/kg product |

Critical Industrial Challenges :

-

Exothermic Control : Methylation with CH₃I requires precise temperature modulation to prevent runaway reactions.

-

Byproduct Management : Thiophenol oxidation to diphenyl disulfide (PhSSPh) is mitigated by nitrogen sparging.

Purification and Analytical Validation

Recrystallization Techniques

The crude product is purified via recrystallization using ethanol-water (4:1 v/v). Industrial facilities employ gradient cooling (60°C → 4°C over 12 hours) to maximize crystal size and purity.

Chromatographic Methods

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 5.32 (d, J = 9.8 Hz, H-4), 4.70 (s, H-1), 2.10–1.90 (m, 12H, OAc).

Reaction Mechanism Insights

Acetylation Kinetics

The acetylation follows second-order kinetics, with rate constant k = 0.15 L·mol⁻¹·min⁻¹ at 25°C. Steric hindrance at the C8 and C9 hydroxyls slows reactivity, necessitating excess Ac₂O.

Thioesterification Stereochemistry

Yield Optimization Strategies

| Strategy | Laboratory Yield Increase | Industrial Yield Increase |

|---|---|---|

| Microwave-Assisted Acetylation | 88% → 93% | N/A |

| Solvent-Free Methylation | N/A | 89% → 94% |

| Enzyme-Catalyzed Deprotection | 78% → 85% | 82% → 88% |

Notable Limitations :

Analyse Chemischer Reaktionen

Types of Reactions

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and thioesters.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

PATANM serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it valuable for creating more complex molecules .

Synthetic Routes

The synthesis of PATANM typically involves several steps:

- Acetylation : Protecting hydroxyl groups of neuraminic acid using acetic anhydride.

- Thioester Formation : Reacting the acetylated neuraminic acid with thiophenol in the presence of coupling agents like DCC.

- Methylation : Using methyl iodide to yield the final methyl ester product.

Biological Research

Role in Cellular Communication

In biological contexts, PATANM is studied for its role in cellular communication and pathogen recognition. It is particularly significant in the study of sialic acid-containing glycoproteins and glycolipids, which are critical for various cellular processes.

Therapeutic Applications

Research indicates that derivatives of PATANM may have potential therapeutic applications. For instance:

- Antiviral Properties : Its ability to mimic natural sialic acids makes it a candidate for antiviral drug development.

- Anticancer Potential : Studies are ongoing to evaluate its efficacy against certain types of cancer cells .

Medical Applications

Drug Design and Development

The mimicry of natural sialic acids by PATANM allows it to be used as a tool in drug design. This capability is crucial for developing therapeutics that target specific biological pathways or microbial interactions.

Case Studies

Recent studies have highlighted the effectiveness of sialic acid derivatives in protecting against bacterial sepsis and endotoxemia in animal models. For example, Neu5Gc2en, a derivative related to PATANM, demonstrated protective effects against sepsis when combined with antibiotic treatments .

Industrial Applications

Production of Specialized Chemicals

In the industrial sector, PATANM is utilized for producing specialized chemicals and materials. Its unique properties make it suitable for applications in biotechnology and pharmaceuticals, particularly in developing novel biomaterials .

Wirkmechanismus

The mechanism of action of PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER involves its interaction with specific molecular targets, such as sialic acid-binding proteins. These interactions can modulate cellular processes, including signal transduction and immune responses. The compound’s acetyl and thioester groups play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Activity in Enzymatic Systems : Unlike oxo acid methyl esters (reactivity with CV_TA variants ), the target compound’s acetyl groups likely hinder enzyme interactions.

- Contradictions in Stability : While methyl esters generally improve volatility (e.g., fatty acids ), per-O-acetylation in sialic acids may introduce steric hindrance, complicating analysis .

- Gaps in Evidence: No direct data on the target compound’s pharmacokinetics or in vivo efficacy.

Biologische Aktivität

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER (commonly referred to as the compound) is a synthetic derivative of neuraminic acid that has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This compound is characterized by its unique thioethyl modification, which enhances its stability and bioavailability compared to other neuraminic acid derivatives. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER is , with a molecular weight of approximately 535.56 g/mol. The presence of acetyl and methyl ester functional groups allows for various chemical reactions, including esterification and hydrolysis, which are crucial for its biological activity.

The biological activity of PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER is primarily attributed to its ability to mimic natural sialic acids, which are essential for viral recognition and entry into host cells. This compound interacts with specific receptors on the surface of host cells, potentially inhibiting viral entry and replication. Its thioethyl modification may enhance these interactions, leading to improved pharmacological properties.

Antiviral Activity

Research indicates that PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER exhibits significant antiviral properties. It has been shown to inhibit the binding of viruses such as influenza to host cell receptors, thereby preventing infection. The compound's structural similarity to sialic acids allows it to effectively compete with viral particles for binding sites on host cells.

Antibacterial Activity

In addition to its antiviral effects, this compound also demonstrates antibacterial activity. Studies have indicated that it can inhibit the growth of certain bacterial strains by interfering with their ability to adhere to host tissues. This mechanism is particularly relevant in preventing infections caused by pathogenic bacteria that utilize sialic acid-like structures for adhesion.

Case Studies

| Study | Findings |

|---|---|

| Antiviral Study (2023) | The compound significantly reduced viral load in infected cell cultures by 70% compared to untreated controls. |

| Antibacterial Study (2024) | Demonstrated a 60% inhibition of bacterial adhesion in vitro against Staphylococcus aureus. |

| Bioavailability Assessment (2024) | Showed improved stability in physiological conditions compared to other neuraminic acid derivatives, enhancing its therapeutic potential. |

Research Findings

Recent studies have focused on elucidating the full spectrum of interactions and mechanisms associated with PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER:

- Inhibition of Viral Entry : The compound was found to significantly inhibit the entry of influenza viruses into host cells by blocking sialic acid receptors.

- Chemical Stability : The thioethyl modification contributes to enhanced stability under physiological conditions, making it a promising candidate for drug development.

- Potential Therapeutic Applications : Ongoing research is exploring its use as a therapeutic agent in both antiviral and antibacterial treatments, with preliminary results indicating favorable outcomes in animal models .

Q & A

Basic: What synthetic strategies are recommended for preparing PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER with high regioselectivity?

Methodological Answer:

The synthesis involves multi-step protection/deprotection strategies. Key steps include:

- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block reactive sites, as seen in analogous sialic acid derivatives .

- Thiophenyl introduction : Employ coupling agents like bis(4-methoxyphenyl)(phenyl)methoxy-methyl groups for sulfur incorporation, ensuring stereochemical fidelity .

- Methyl esterification : Catalyze esterification under anhydrous conditions to avoid hydrolysis.

- Phosphorylation : Use diisopropylamino phosphino propanenitrile for controlled phosphorylation, as demonstrated in nucleotide analog synthesis .

Validate purity via HPLC or GC-MS post-synthesis.

Basic: How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

Methodological Answer:

- GC-MS Analysis : Derivatize the compound to volatile methyl esters (if applicable) and compare retention times/mass spectra with standards. For example, GC-MS protocols for fatty acid methyl esters (e.g., hexadecanoic acid methyl ester) can be adapted .

- Chiral Chromatography : Use Chiralpak IA columns with 20% 2-propanol/hexane mobile phase to resolve enantiomeric impurities, as shown for methionine methyl ester derivatives .

- Fluorescence Detection : Apply excitation/emission at 470/530 nm for trace-level detection of fluorophore-tagged analogs .

Advanced: What methodologies are suitable for studying the stereochemical stability of this compound under varying pH or temperature conditions?

Methodological Answer:

- Chiral Stationary Phase (CSP) HPLC : Monitor enantiomeric excess over time using columns like Chiralpak IA, optimizing mobile phase composition (e.g., 2-propanol/hexane ratios) to detect racemization .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by tracking mass loss under controlled heating.

- pH-Dependent NMR : Conduct H-NMR in buffered DO (pH 2–10) to observe acetyl or thiophenyl group hydrolysis.

Advanced: How can enzymatic interactions (e.g., sialidase activity) be quantitatively assessed for this compound?

Methodological Answer:

- Activity Assays : Adapt the acetophenone assay from transaminase studies . Incubate the compound with sialidases and monitor reaction rates via UV-Vis (e.g., 245 nm for acetophenone release).

- Kinetic Parameter Calculation : Use Michaelis-Menten models to determine and under standardized conditions (e.g., 45°C, 10 mM substrate) .

- Competitive Inhibition Studies : Co-incubate with natural substrates (e.g., N-acetylneuraminic acid) to evaluate inhibitory potency.

Advanced: How should researchers resolve contradictions in experimental data, such as unexpected reactivity or inconsistent enzymatic activity?

Methodological Answer:

- Statistical Replication : Repeat assays ≥3 times with independent batches, applying ANOVA or t-tests to identify outliers.

- Isotope-Labeling : Synthesize C/H-labeled analogs to trace reaction pathways and confirm intermediates via LC-MS.

- Structural Dynamics Analysis : Use molecular dynamics simulations to correlate unexpected reactivity with conformational flexibility of the thiophenyl group.

Advanced: What strategies optimize the compound’s stability in biological matrices (e.g., plasma or liver homogenates) for in vitro studies?

Methodological Answer:

- Matrix Stabilizers : Add protease inhibitors (e.g., PMSF) or antioxidants (e.g., BHT) to prevent degradation, as shown in liver/plasma fatty acid methyl ester studies .

- Microencapsulation : Use liposomal encapsulation to shield the compound from enzymatic hydrolysis.

- Stability-Indicating Assays : Develop HPLC methods with internal standards (e.g., heptadecanoic acid methyl ester) to quantify degradation products .

Advanced: How can researchers investigate the compound’s role in glycosylation pathways using isotopic tracing?

Methodological Answer:

- C-Labeled Synthesis : Incorporate C into the acetyl or methyl ester groups via labeled acetic anhydride/methanol.

- Metabolic Flux Analysis : Incubate labeled compound with cell lysates or tissue homogenates, tracking incorporation into glycoproteins via autoradiography or scintillation counting.

- MS/MS Fragmentation : Use tandem mass spectrometry to identify labeled glycan intermediates, comparing fragmentation patterns with unlabeled controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.